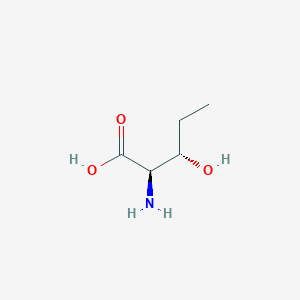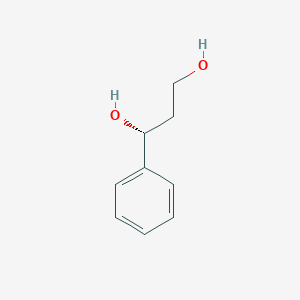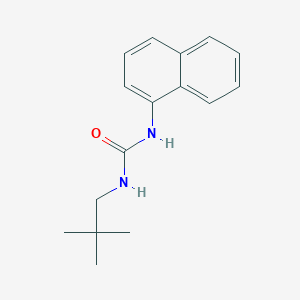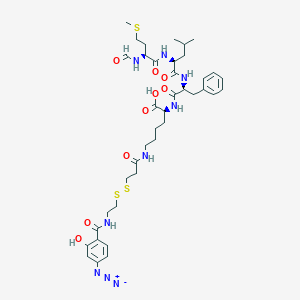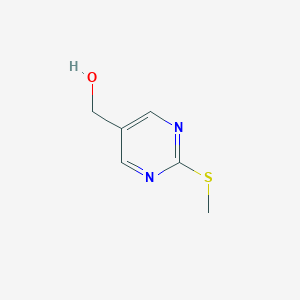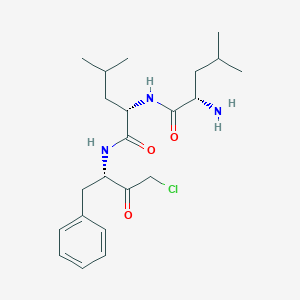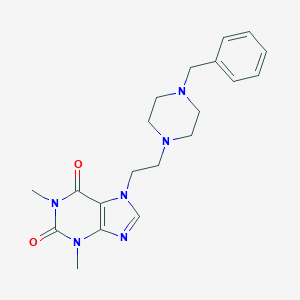
Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)-, is a xanthine derivative that has been widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been shown to have a variety of biochemical and physiological effects, including bronchodilation, anti-inflammatory effects, and immunomodulatory effects. Additionally, we will provide a list of future directions for theophylline research.
Mecanismo De Acción
Theophylline acts by inhibiting phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to bronchodilation and anti-inflammatory effects. Theophylline also acts by inhibiting adenosine receptors, which leads to bronchodilation and immunomodulatory effects.
Efectos Bioquímicos Y Fisiológicos
Theophylline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and contractility, increase diuresis, and increase gastric acid secretion. Theophylline has also been shown to increase the release of catecholamines and cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, theophylline has several limitations for lab experiments. It has a narrow therapeutic window, which can make it difficult to achieve a therapeutic effect without causing toxicity. Additionally, theophylline can interact with other drugs and can have variable pharmacokinetics.
Direcciones Futuras
There are several future directions for theophylline research. One area of research is the development of new theophylline derivatives with improved pharmacokinetics and therapeutic efficacy. Another area of research is the investigation of theophylline's immunomodulatory effects in other disease states, such as autoimmune diseases. Additionally, theophylline's effects on the microbiome and gut-brain axis are areas of emerging research.
Métodos De Síntesis
Theophylline can be synthesized by several methods, including the direct alkylation of theophylline with benzylpiperazine, the reaction of theophylline with benzyl chloride and piperazine, and the reaction of theophylline with 4-benzylpiperazine-1-carboxylic acid. The most commonly used method is the direct alkylation of theophylline with benzylpiperazine, which involves the reaction of theophylline with benzylpiperazine in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to have bronchodilatory effects by inhibiting phosphodiesterase and adenosine receptors. Theophylline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, theophylline has been found to have immunomodulatory effects by modulating T-cell function and cytokine production.
Propiedades
Número CAS |
19971-87-0 |
|---|---|
Nombre del producto |
Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)- |
Fórmula molecular |
C20H26N6O2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
7-[2-(4-benzylpiperazin-1-yl)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H26N6O2/c1-22-18-17(19(27)23(2)20(22)28)26(15-21-18)13-12-24-8-10-25(11-9-24)14-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3 |
Clave InChI |
HISDWWLNHMDWCQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=CC=C4 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=CC=C4 |
Otros números CAS |
19971-87-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





